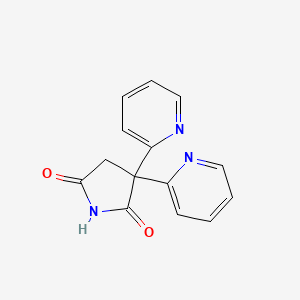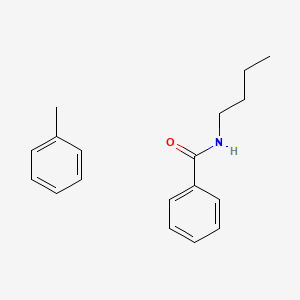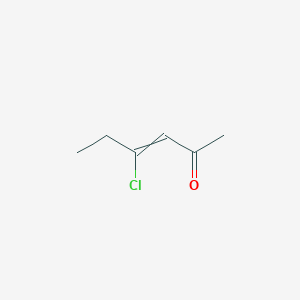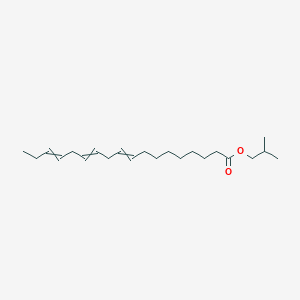![molecular formula C15H24OS B14356645 1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene CAS No. 90184-24-0](/img/structure/B14356645.png)
1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a butylsulfanyl group and a butoxy group at the para positions, along with a methyl group
Métodos De Preparación
The synthesis of 1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene can be achieved through several routes. One common method involves the Williamson Ether Synthesis, where an alkoxide reacts with an alkyl halide under nucleophilic substitution (SN2) conditions . The reaction typically employs a strong base such as sodium hydride or potassium hydride to generate the alkoxide from the corresponding alcohol. The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.
Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to optimize the reaction conditions and improve the overall yield and purity of the product.
Análisis De Reacciones Químicas
1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene undergoes various chemical reactions, including:
Substitution: The butylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium permanganate for oxidation, nucleophiles like sodium methoxide for substitution, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to investigate their structure and function.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene involves its interaction with molecular targets through various pathways. The butylsulfanyl group can participate in nucleophilic substitution reactions, while the butoxy group can engage in hydrogen bonding and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to specific biological effects.
Comparación Con Compuestos Similares
1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene can be compared with other similar compounds, such as:
1-(Butylsulfanyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a butoxy group.
4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one: Contains a butoxy group and a methoxy group but with a different core structure.
4,5-bis(tert-butylsulfanyl)phthalonitrile: Contains tert-butylsulfanyl groups but with a phthalonitrile core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
90184-24-0 |
|---|---|
Fórmula molecular |
C15H24OS |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
1-(4-butylsulfanylbutoxy)-4-methylbenzene |
InChI |
InChI=1S/C15H24OS/c1-3-4-12-17-13-6-5-11-16-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
Clave InChI |
XMIHWOCKPCIGMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCCCCOC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


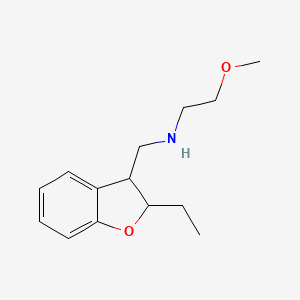
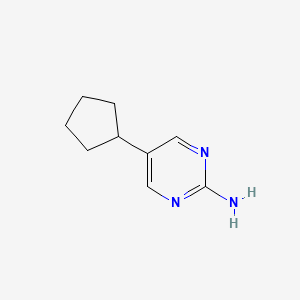
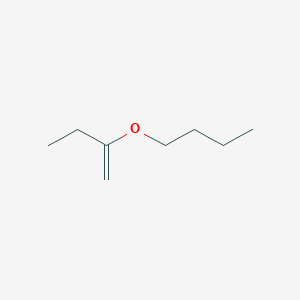


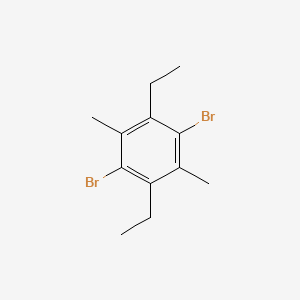
![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)
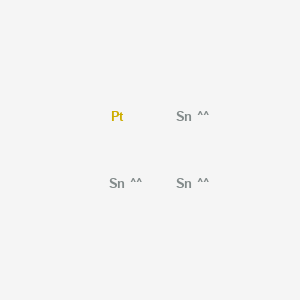
![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)

